An In-depth Technical Guide to 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
An In-depth Technical Guide to 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of the chemical compound 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one, including its physicochemical characteristics, safety information, a plausible synthetic route, and a discussion of its potential, though currently undocumented, biological significance.
Core Properties and Data
1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is a halogenated aromatic ketone. Its fundamental properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₃BrO | PubChem[1] |
| Molecular Weight | 241.12 g/mol | PubChem[1] |
| CAS Number | 30314-45-5 | PubChem[1] |
| IUPAC Name | 1-(4-bromophenyl)-2,2-dimethylpropan-1-one | PubChem[1] |
| Synonyms | 4'-Bromo-2,2-dimethylpropiophenone | PubChem |
| Physical Form | Liquid | Sigma-Aldrich |
| Purity | 97% | Sigma-Aldrich |
Safety Information
A comprehensive Safety Data Sheet (SDS) for 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is not publicly available. However, based on data for similar brominated aromatic compounds, the following hazards should be considered. It is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
| Hazard Class | Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) |
| Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P363, P501 |
| Skin Corrosion/Irritation |
| Warning | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation |
| Warning | H319: Causes serious eye irritation. | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) |
| Warning | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
This information is based on related compounds and should be used for guidance only. A substance-specific risk assessment should be conducted before handling.
Experimental Protocols
Synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one
A detailed experimental protocol for the synthesis of 1-(4-Bromophenyl)-2,2-dimethylpropan-1-one is not explicitly described in the available literature. However, a plausible and common method for its preparation is the Friedel-Crafts acylation of bromobenzene with pivaloyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). Below is a generalized protocol adapted from the well-established Friedel-Crafts acylation of bromobenzene.[2]
Reaction:
Materials:
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Bromobenzene
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Pivaloyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM) or another suitable inert solvent
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Ice
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Concentrated hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware for inert atmosphere reactions (round-bottom flask, dropping funnel, condenser)
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Magnetic stirrer and heating mantle
Procedure:
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Reaction Setup: All glassware should be thoroughly dried and assembled for reaction under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Charging: To a round-bottom flask, add anhydrous aluminum chloride and the inert solvent (e.g., dichloromethane). Cool the mixture in an ice bath.
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Addition of Bromobenzene: Slowly add bromobenzene to the stirred suspension of aluminum chloride.
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Addition of Acylating Agent: Add pivaloyl chloride dropwise from a dropping funnel to the reaction mixture, maintaining a low temperature. The reaction is exothermic.
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Reaction: After the addition is complete, the reaction may be stirred at room temperature or gently heated to drive it to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.
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Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Visualization of the Synthetic Workflow:
